1-methyl-3-(quinolin-8-ylamino)pyrazin-2(1H)-one
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Overview
Description
1-methyl-3-(quinolin-8-ylamino)pyrazin-2(1H)-one is a heterocyclic compound that features a pyrazinone core with a quinoline moiety attached. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and chemical biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-3-(quinolin-8-ylamino)pyrazin-2(1H)-one typically involves the condensation of a quinoline derivative with a pyrazinone precursor. One common method includes the reaction of 8-aminoquinoline with 1-methylpyrazin-2-one under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as triethylamine, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
1-methyl-3-(quinolin-8-ylamino)pyrazin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the quinoline or pyrazinone moieties are substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction could produce reduced quinoline or pyrazinone derivatives.
Scientific Research Applications
1-methyl-3-(quinolin-8-ylamino)pyrazin-2(1H)-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 1-methyl-3-(quinolin-8-ylamino)pyrazin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-3-(quinolin-8-ylamino)pyrimidin-2(1H)-one
- 1-methyl-3-(quinolin-8-ylamino)pyrazin-2(1H)-thione
- 1-methyl-3-(quinolin-8-ylamino)pyrazin-2(1H)-imine
Uniqueness
1-methyl-3-(quinolin-8-ylamino)pyrazin-2(1H)-one is unique due to its specific combination of a pyrazinone core and a quinoline moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Biological Activity
1-Methyl-3-(quinolin-8-ylamino)pyrazin-2(1H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrazinone core with a quinoline moiety, which contributes to its unique chemical properties. The structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, such as enzymes and receptors. It is believed to function as an enzyme inhibitor or receptor modulator , potentially affecting pathways involved in inflammation and cancer progression.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of this compound. For instance, derivatives of similar compounds have shown significant activity against various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these derivatives ranged from 0.22 to 0.25 μg/mL , indicating potent antibacterial effects .
Compound | MIC (μg/mL) | MBC (μg/mL) | Biofilm Inhibition (%) |
---|---|---|---|
This compound | 0.22 | 0.25 | Significant reduction compared to controls |
Anticancer Potential
Research indicates that this compound may possess anticancer properties by targeting specific cancer cell lines. The compound has been investigated for its ability to inhibit DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values reported between 12.27–31.64 μM for DNA gyrase and 0.52–2.67 μM for DHFR . This suggests a dual mechanism where it may disrupt DNA replication while also inhibiting folate metabolism, essential for cancer cell proliferation.
Study on Antimicrobial Efficacy
In a recent study, derivatives of this compound were synthesized and tested for their antimicrobial efficacy. The results demonstrated that these derivatives exhibited significant bactericidal effects with low hemolytic activity (ranging from 3.23 to 15.22% ), indicating their potential as safe therapeutic agents .
Evaluation of Anticancer Activity
Another study focused on the anticancer potential of the compound, where it was found to significantly inhibit the growth of various cancer cell lines in vitro. The study highlighted the importance of structural modifications in enhancing the biological activity of similar compounds, suggesting that further optimization could lead to more potent analogs .
Properties
IUPAC Name |
1-methyl-3-(quinolin-8-ylamino)pyrazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O/c1-18-9-8-16-13(14(18)19)17-11-6-2-4-10-5-3-7-15-12(10)11/h2-9H,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQKYKSXRQPYONX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C(C1=O)NC2=CC=CC3=C2N=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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